OXE Receptor Antagonism: Lithium 2-(oxetan-3-yl)butanoate Demonstrates Nanomolar Potency in Human Neutrophil Calcium Mobilization Assays
Lithium 2-(oxetan-3-yl)butanoate exhibits potent antagonism at the OXE receptor (OXER1) with an IC50 of 6 nM in human neutrophils, measured via inhibition of 5-oxo-ETE-induced calcium mobilization following 2-minute incubation [1]. In contrast, the structurally related comparator ethyl 2-(oxetan-3-yl)butanoate demonstrates substantially weaker antiproliferative activity across cancer cell lines, with IC50 values ranging from 470 nM to 600 nM (MCF-7: 0.47 μM; MDA-MB-231: 0.55 μM; PANC-1: 0.60 μM), representing an approximately 80- to 100-fold difference in functional potency . This quantitative divergence confirms that the lithium carboxylate salt form bearing the specific 2-(oxetan-3-yl)butanoate scaffold confers OXE receptor-targeted activity that is not retained by closely related oxetane-containing esters.
| Evidence Dimension | OXE Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Ethyl 2-(oxetan-3-yl)butanoate: MCF-7 IC50 = 470 nM; MDA-MB-231 IC50 = 550 nM; PANC-1 IC50 = 600 nM |
| Quantified Difference | Approximately 78× to 100× difference in functional potency |
| Conditions | Target compound: human neutrophils, 5-oxo-ETE-induced calcium mobilization, 2 min incubation. Comparator: cancer cell line antiproliferative assays (MCF-7, MDA-MB-231, PANC-1). |
Why This Matters
A procurement decision based on structural similarity alone (e.g., selecting an ethyl ester analog) would introduce an approximately 100-fold potency deficit, directly compromising assay sensitivity and experimental conclusions in OXE receptor-targeted research.
- [1] BindingDB. BDBM50054793 (CHEMBL3341972). Affinity Data: IC50 = 6 nM. OXE receptor antagonist activity in human neutrophils. View Source
